1-fluoro-9H-carbazole
Overview
Description
1-Fluoro-9H-carbazole is a chemical compound with the CAS Number: 391-26-4. It has a molecular weight of 185.2 and is typically a solid at room temperature .
Synthesis Analysis
Carbazole derivatives, including 1-fluoro-9H-carbazole, can be synthesized via various methods such as the Sonogashira type cross-coupling reaction . The synthesis of carbazole derivatives has been a topic of interest due to their wide range of applications .Molecular Structure Analysis
The molecular formula of 1-fluoro-9H-carbazole is C12H8FN . The structure of carbazole derivatives can be easily functionalized at the N-position and then covalently linked with other monomers .Chemical Reactions Analysis
Carbazole derivatives, including 1-fluoro-9H-carbazole, have been known for their high hole transporting capabilities and strong fluorescence . They have been used in a variety of applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis
1-Fluoro-9H-carbazole is a solid at room temperature . It has a molecular weight of 185.2 .Scientific Research Applications
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Radiopharmaceutical Cancer Research
- Carbazole derivatives, such as 1-(4-Fluorobenzoyl)-9H-carbazole, have been synthesized and used in the field of Radiopharmaceutical Cancer Research .
- The compound was synthesized starting from 9H-carbazole and 4-fluorobenzonitrile, by Friedel–Crafts acylation, using boron trichloride to direct the substitution in 1-position .
- This compound is being used as a building block to design a new class of cyclooxygenase-2 inhibitors .
- The results of this research are still ongoing, and the outcomes are yet to be published .
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Detection of Fluoride Ions
- Carbazole-based fluorescent probes have been developed for the quantitative detection of fluoride ions in aqueous systems .
- A reactive fluorescent probe SCC was designed and synthesized based on the carbazole ring .
- This probe showed high selectivity, rapidity, and high sensitivity in the detection of fluoride ions. The detection limit was 25.9 nM, and it could be used to detect fluoride ions in aqueous systems .
- This method provides a convenient and efficient way for detecting fluoride ions, which is of great significance for evaluating fluoride pollution in the environment .
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Dye Material Pigment Violet 23
- Carbazole-containing molecules have applications in chemical industries, such as the dye material pigment violet 23 .
- Pigment violet 23 is an organic compound that is a commercial pigment. It is a member of the dioxazine family of heterocyclic compounds, but derived from carbazoles .
- It is prepared by condensation of chloranil and 3-amino-N-ethyl carbazole .
- It has a centrosymmetric angular structure and is used as a bluish violet color with high tint strength in various applications .
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Anti-inflammatory Drug Carprofen
- Carbazole derivatives based on the readily available anti-inflammatory drug carprofen have been obtained by nitration, halogenation, and N-alkylation of carprofen and its esters .
- These derivatives have been used for fighting bacterial infections and antimicrobial resistance .
- The structures of these carbazole compounds were assigned by NMR and IR spectroscopy .
- The results of this research are still ongoing, and the outcomes are yet to be published .
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Fighting Diabetes
- Carbazole derivatives have gained a lot of attention in medicinal chemistry over the last few decades due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .
- The therapeutic potential of natural, semi-synthetic or synthetic carbazole-containing molecules has expanded considerably owing to their role in the pathogenesis and development of diabetes .
- Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism .
- In this survey, they summarize the latest advances in the synthetic and natural carbazole-containing compounds involved in diabetes pathways .
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Fluorescent Probes
- Carbazole based fluorophores 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole and 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole were synthesized via Sonogashira type cross-coupling reaction .
- These fluorophores could potentially be used in various applications, such as bioimaging, chemical sensing, and organic light-emitting diodes .
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Anti-Cancer Research
- Carbazole derivatives have gained a lot of attention in medicinal chemistry over the last few decades due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .
- The therapeutic potential of natural, semi-synthetic or synthetic carbazole-containing molecules has expanded considerably owing to their role in the pathogenesis and development of various diseases .
- Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to cells and modulate various metabolic pathways .
- In this survey, they summarize the latest advances in the synthetic and natural carbazole-containing compounds involved in various pathways .
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Fluorescent Probes
- A carbazole fluorescent probe, 9-ethyl-3- ((2- (4-nitrophenyl)hydrazineylidene) methyl)-9H-carbazole (CZ-NH), was designed and synthesized for the detection of HOCl/OCl− .
- After OCl− was added, the fluorescence spectrum showed a strong absorption peak at 370 nm, and the fluorescence enhancement was nearly 500 times .
- This probe could potentially be used in various applications, such as bioimaging, chemical sensing, and organic light-emitting diodes .
Safety And Hazards
Future Directions
Carbazole-based compounds, including 1-fluoro-9H-carbazole, have been gaining attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have potential applications in a variety of fields such as organic light-emitting diodes (OLED), semiconducting materials, and organic solar cells .
properties
IUPAC Name |
1-fluoro-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJCIBVGJBEJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-fluoro-9H-carbazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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